2-(Thiophen-2-yl)propanoyl chloride
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Overview
Description
2-(Thiophen-2-yl)propanoyl chloride is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)propanoyl chloride typically involves the acylation of thiophene derivatives. One common method is the reaction of thiophene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can yield sulfoxides or sulfones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Scientific Research Applications
2-(Thiophen-2-yl)propanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of thiophene-based drugs.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)propanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s interactions with molecular targets such as enzymes and receptors are of particular interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid chloride
- Thiophene-3-carboxylic acid chloride
- 2-(Thiophen-3-yl)propanoyl chloride
Uniqueness
2-(Thiophen-2-yl)propanoyl chloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for synthesizing specific derivatives that may not be accessible through other thiophene-based compounds .
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-thiophen-2-ylpropanoyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3 |
InChI Key |
ZFJWMDZABDNLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)Cl |
Origin of Product |
United States |
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